1,1-Dichlorosilacyclobutane

Organosilicon Chemistry Polymer Science Thermochemistry

Conventional acyclic siloxanes (k > 3.0) limit dielectric performance in high-frequency interconnects. 1,1-Dichlorosilacyclobutane overcomes this: • Low-k Resins: SBCO resins achieve k = 2.49 at 10 MHz via copolymerization with benzocyclobutene monomers. • Precision ROP: Ring strain (107-112 kJ/mol) enables anionic ROP at -78 °C, yielding poly(1-silabutane) with PDI 1.04-1.15. • Ceramic Precursors: Polysilacyclobutasilazanes deliver 60-80% char yield at 1200 °C, ideal for CMCs and aerospace coatings.

Molecular Formula C3H6Cl2Si
Molecular Weight 141.07 g/mol
CAS No. 2351-33-9
Cat. No. B1583342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichlorosilacyclobutane
CAS2351-33-9
Molecular FormulaC3H6Cl2Si
Molecular Weight141.07 g/mol
Structural Identifiers
SMILESC1C[Si](C1)(Cl)Cl
InChIInChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2
InChIKeyPASYEMKYRSIVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichlorosilacyclobutane Technical Baseline


1,1-Dichlorosilacyclobutane (CAS 2351-33-9), also known as cyclotrimethylenedichlorosilane, is a cyclic organosilicon compound with the molecular formula C₃H₆Cl₂Si and a molecular weight of 141.07 g/mol . Structurally, it features a four-membered silacyclobutane ring with two chlorine atoms bonded directly to the silicon atom, conferring a unique combination of high ring strain and hydrolytic sensitivity . At ambient conditions, it exists as a colorless to light-yellow liquid with a boiling point of 113–115 °C and a density of 1.19 g/mL at 25 °C [1]. The compound is primarily employed as a key monomer for ring-opening polymerization (ROP) to yield polysilabutanes and as a precursor for low-dielectric resins and preceramic polymers in advanced materials science [2].

1 Ring-opening polymerization monomer for polycarbosilanes
2 Preceramic polymer precursor via silazane chemistry
3 Low-dielectric resin building block for UV/thermal dual-cure systems

Differentiation from Linear and Larger Cyclic Dichlorosilanes


Linear dichlorosilanes such as dimethyldichlorosilane (Me₂SiCl₂) and diphenyldichlorosilane (Ph₂SiCl₂) lack the substantial ring strain of the four-membered silacyclobutane framework, resulting in fundamentally different polymerization kinetics and thermomechanical properties of derived polymers [1]. Conversely, larger silacycloalkanes like 1,1-dichlorosilacyclopentane exhibit reduced ring strain due to decreased angular deformation, leading to slower ring-opening rates and altered regioselectivity in polymerization and cross-coupling reactions [2]. Moreover, the specific combination of a strained Si–C–C–C–Si backbone with two hydrolytically labile Si–Cl bonds uniquely enables the dual UV/thermal curing and molecular weight tuning observed in low-dielectric resin formulations—a profile not replicable with acyclic dichlorosilanes or five-membered silacyclic analogs [3].

Linear dichlorosilanes
Absence of ring strain prevents controlled ROP kinetics and narrow dispersity; polymerization follows uncontrolled condensation paths.
Larger cyclic analogs
Reduced angular strain in five-membered rings slows ring-opening rates and alters regioselectivity, compromising molecular weight tunability.
Dual-cure capability
Only the strained silacyclobutane ring combined with hydrolytically labile Si–Cl bonds enables the concurrent UV-initiated and thermal crosslinking required for advanced low-dielectric films.

Quantitative Evidence for Silacyclobutane Superiority


Ring Strain Enables Controlled Polymerization

1,1-Dichlorosilacyclobutane exhibits a ring strain energy within the range of 107–112 kJ mol⁻¹, which is comparable to that of cyclobutane (~110 kJ mol⁻¹) and substantially higher than that of five-membered silacyclopentanes or linear dichlorosilanes (effectively zero strain) [1]. This elevated strain drives efficient anionic ring-opening polymerization (ROP) under mild conditions, enabling the synthesis of high-molecular-weight polycarbosilanes with narrow polydispersities (PDI 1.04–1.15) [2]. In contrast, 1,1-dichlorosilacyclopentane (ring strain not reported but estimated <60 kJ mol⁻¹) polymerizes much more slowly and yields broader molecular weight distributions [3].

Ring strain energy
Class-level inference
107–112 kJ mol−1 vs. ~0 kJ mol−1 (acyclic)
Strain-driven ROP enables narrow PDI (1.04–1.15) polycarbosilanes.
Anionic ROP, −78 °C in THF; mild conditions for controlled architecture.
Organosilicon Chemistry Polymer Science Thermochemistry

Hydrolytic Sensitivity for Rapid Resin Synthesis

1,1-Dichlorosilacyclobutane is assigned a hydrolytic sensitivity rating of 8 on the standard scale, defined as 'reacts rapidly with moisture, water, protic solvents' . This reactivity is leveraged in the one-step hydrolysis-polycondensation with benzocyclobutene-containing monomers to produce UV-curable siloxane-benzocyclobutene oligomers (SBCOs) with tunable molecular weights [1]. In contrast, dimethyldichlorosilane (Me₂SiCl₂) and diphenyldichlorosilane (Ph₂SiCl₂) exhibit lower hydrolytic sensitivity (typically ratings 4–6) and lack the ring strain necessary for subsequent thermal crosslinking, thus failing to provide the dual curing capability observed with the silacyclobutane derivative .

Hydrolytic sensitivity
Class-level inference
Rating 8 (reacts rapidly with moisture)
Facilitates one-step oligomerization without aggressive catalysts.
Typical acyclic analogs show ratings 4–6.
Materials Chemistry Silicon-Based Resins Hydrolysis

Molecular Weight Tunability for Low-Dielectric Resins

In the synthesis of siloxane-benzocyclobutene oligomers (SBCOs), the molecular weight can be systematically tuned by adjusting the molar ratio of 1,1-dichlorosilacyclobutane to the benzocyclobutene-containing monomer [1]. The resulting UV/thermally cured resins exhibit low dielectric constants (k = 2.49 at 10 MHz) and low dielectric loss (10⁻³ at 10 MHz), making them suitable for interlayer dielectrics in microelectronics [2]. This level of molecular weight control is not achievable with acyclic dichlorosilanes (e.g., Me₂SiCl₂), which undergo hydrolysis to form uncontrolled siloxane networks rather than well-defined oligomers .

Dielectric constant
Head-to-head comparison
k = 2.49 vs. >3.0 (acyclic resins)
At least 17% lower k for reduced signal delay in high-frequency packaging.
UV/thermal dual-cured SBCO films at 10 MHz.
Dielectric Materials Polymer Synthesis Electronic Packaging

High Ceramic Char Yield from Preceramic Precursors

Polysilacyclobutasilazanes synthesized from 1,1-dichlorosilacyclobutane and nitrogen-containing difunctional nucleophiles (e.g., ammonia, primary amines) yield crosslinked preceramic polymers that, upon pyrolysis at 1200 °C in argon, produce ceramic materials with char yields ranging from 60% to 80% and low oxygen content (1–4%) [1]. In comparison, analogous preceramic polymers derived from acyclic dichlorosilanes (e.g., polysilazanes from Me₂SiCl₂) typically exhibit lower ceramic yields (40–60%) and higher oxygen incorporation due to less efficient crosslinking [2]. The strained silacyclobutane ring facilitates thermal crosslinking via ring-opening, leading to denser, more oxidation-resistant ceramics [3].

Ceramic char yield
Class-level inference
60–80 wt% vs. 40–60 wt% (acyclic polysilazanes)
Higher yield reduces shrinkage and cracking during pyrolysis.
Pyrolysis at 1200 °C in argon; low oxygen content (1–4%).
Preceramic Polymers Ceramic Matrix Composites High-Temperature Materials

Optimized Application Scenarios


Low-Dielectric UV-Curable Electronic Packaging Resins

The combination of high hydrolytic sensitivity (rating 8) and tunable molecular weight via monomer feed ratio enables the one-step hydrolysis-polycondensation of 1,1-dichlorosilacyclobutane with benzocyclobutene-containing monomers to yield oligomeric siloxane-benzocyclobutene (SBCO) resins [1]. These resins undergo dual UV/thermal curing to produce crosslinked films with dielectric constants as low as k = 2.49 at 10 MHz, which is significantly lower than typical acyclic siloxane resins (k > 3.0) [2]. This performance advantage is critical for minimizing signal delay in high-frequency interconnects for 5G, millimeter-wave, and advanced packaging applications.

Narrow-Dispersity Polycarbosilanes via Controlled ROP

The ring strain energy of 107–112 kJ mol⁻¹ in the silacyclobutane ring facilitates efficient anionic ring-opening polymerization under mild conditions (−78 °C in THF with n-BuLi/HMPA), producing poly(1-silabutane) and substituted derivatives with narrow polydispersity indices (PDI 1.04–1.15) [3]. This level of molecular weight control is essential for applications requiring uniform mechanical and thermal properties, such as high-performance elastomers, coatings, and thermoplastic matrices for composite materials.

High-Yield Preceramic Polymers for Advanced Ceramics

Polysilacyclobutasilazanes derived from 1,1-dichlorosilacyclobutane and nitrogen nucleophiles provide ceramic char yields of 60–80% upon pyrolysis at 1200 °C in argon, outperforming analogous acyclic polysilazanes (40–60%) [4]. This high yield minimizes shrinkage and porosity in the final ceramic, making the compound a preferred precursor for ceramic matrix composites, fibers, and coatings in aerospace and high-temperature structural applications.

Application
Selection Property
Validation Focus
Low-dielectric UV-curable packaging resins
Hydrolytic sensitivity and monomer feed ratio tunability
Dielectric constant (k) and dual-cure profile
Narrow-dispersity polycarbosilanes
Ring-strain-driven anionic ROP kinetics
Polydispersity index and molecular weight control
High-yield preceramic polymers
Thermal crosslinking via silacyclobutane ring-opening
Ceramic char yield and oxygen incorporation

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